Cas no 102061-91-6 (Sodium5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-olate)

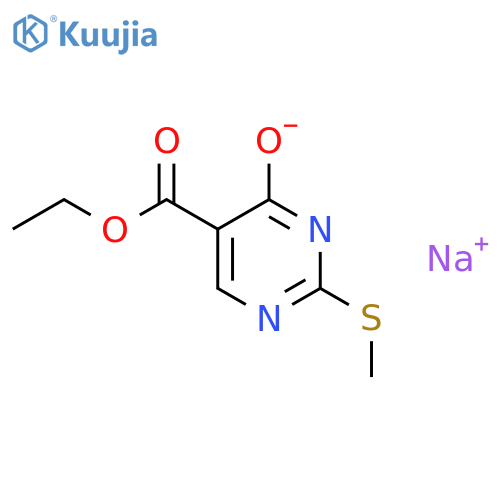

102061-91-6 structure

商品名:Sodium5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-olate

Sodium5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-olate 化学的及び物理的性質

名前と識別子

-

- Sodium 5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-olate

- 5-Pyrimidinecarboxylic acid, 1,6-dihydro-2-(methylthio)-6-oxo-, ethyl ester, sodium salt

- 5-Pyrimidinecarboxylicacid, 1,6-dihydro-2-(methylthio)-6-oxo-, ethyl ester, sodium salt (1:1)

- sodium,5-ethoxycarbonyl-2-methylsulfanylpyrimidin-4-olate

- S03-0158

- sodium;5-ethoxycarbonyl-2-methylsulfanylpyrimidin-4-olate

- AKOS015917250

- 1,6-Dihydro-2-(methylthio)-6-oxo-5-pyrimidinecarboxylic acid ethyl ester sodium salt (1:1)

- 102061-91-6

- 5-Pyrimidinecarboxylic acid, 1,6-dihydro-2-(methylthio)-6-oxo-, ethyl ester, sodium salt (1:1)

- FT-0762219

- F86394

- sodium 5-(ethoxycarbonyl)-2-(methylsulfanyl)pyrimidin-4-olate

- Sodium5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-olate

-

- MDL: MFCD00136572

- インチ: InChI=1S/C8H10N2O3S.Na/c1-3-13-7(12)5-4-9-8(14-2)10-6(5)11;/h4H,3H2,1-2H3,(H,9,10,11);/q;+1/p-1

- InChIKey: BWBUPEYDOYHRFY-UHFFFAOYSA-M

- ほほえんだ: CCOC(=O)C1=CN=C(N=C1[O-])SC.[Na+]

計算された属性

- せいみつぶんしりょう: 236.02300

- どういたいしつりょう: 236.023

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 208

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 100A^2

じっけんとくせい

- PSA: 100.44000

- LogP: 1.51900

Sodium5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-olate セキュリティ情報

Sodium5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-olate 税関データ

- 税関コード:2933599090

- 税関データ:

中国税関コード:

2933599090概要:

29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

Sodium5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-olate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | S224290-10mg |

Sodium5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-olate |

102061-91-6 | 10mg |

$ 180.00 | 2022-06-03 | ||

| TRC | S224290-50mg |

Sodium5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-olate |

102061-91-6 | 50mg |

$ 580.00 | 2022-06-03 | ||

| TRC | S224290-25mg |

Sodium5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-olate |

102061-91-6 | 25mg |

$ 365.00 | 2022-06-03 | ||

| A2B Chem LLC | AA08216-1g |

Sodium 5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-olate |

102061-91-6 | 97% | 1g |

$1224.00 | 2024-04-20 |

Sodium5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-olate 関連文献

-

Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

102061-91-6 (Sodium5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-olate) 関連製品

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 61549-49-3(9-Decenenitrile)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 81216-14-0(7-bromohept-1-yne)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量